molecular formula C10H6ClFN2OS B1491869 6-(2-chloro-6-fluorophenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one CAS No. 2023696-75-3

6-(2-chloro-6-fluorophenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one

Cat. No.: B1491869
CAS No.: 2023696-75-3
M. Wt: 256.68 g/mol
InChI Key: MEHOZTNWFYLNMO-UHFFFAOYSA-N
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Description

6-(2-chloro-6-fluorophenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one (CAS 2023696-75-3) is a high-purity chemical reagent designed for pharmaceutical and biological research. This compound belongs to the dihydropyrimidinone (DHPM) class of heterocyclic scaffolds, which are recognized as privileged structures in medicinal chemistry due to their wide spectrum of biological activities . The dihydropyrimidinone core is an integral component of many pharmacologically active molecules and natural products, and it is synthetically accessible via versatile methods such as the Biginelli multi-component reaction . Research into analogous dihydropyrimidinone compounds has demonstrated significant potential for anticancer applications. These structures have been identified as inhibitors of specific oncogenic kinases, such as PIM-1, and have shown promising broad-spectrum in vitro antiproliferative activity against various cancer cell lines, including MCF-7 (breast cancer) and DU-145 (prostate cancer) . Furthermore, the 2-thioxo derivative is of particular interest for developing antimicrobial agents, with studies on similar structures showing potent activity against fungal pathogens such as Candida albicans . The 2-chloro-6-fluorophenyl substituent incorporated into this specific molecule is a common pharmacophore intended to influence the compound's electronic properties and binding affinity to biological targets. This makes it a valuable intermediate for structure-activity relationship (SAR) studies and the optimization of new therapeutic leads, particularly in oncology and infectious disease research . This product is provided for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

6-(2-chloro-6-fluorophenyl)-2-sulfanylidene-1H-pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClFN2OS/c11-5-2-1-3-6(12)9(5)7-4-8(15)14-10(16)13-7/h1-4H,(H2,13,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEHOZTNWFYLNMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C2=CC(=O)NC(=S)N2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClFN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Condensation Reaction Using Thiourea

The preparation of this compound involves a three-component condensation of:

  • 2-chloro-6-fluorobenzaldehyde,
  • A β-keto ester or equivalent,
  • Thiourea.

The reaction is catalyzed by an acid catalyst under reflux conditions in an appropriate solvent, commonly ethanol or a mixed solvent system. The thiourea provides the thioxo group at the 2-position of the dihydropyrimidinone ring. This method is a direct adaptation of the Biginelli reaction tailored for thioxo derivatives.

Catalyst and Solvent Effects

Catalysts such as hydrochloric acid, p-toluenesulfonic acid, or Lewis acids have been reported to enhance reaction rates and yields. Solvents like ethanol, dichloromethane, or composite solvents (e.g., mixtures including dimethylformamide, dimethyl sulfoxide) can be used to optimize solubility and reaction kinetics.

Alternative Synthetic Routes

Alternative methods include:

  • Use of β-diketones or 1-(piperidin-1-yl)butane-1,3-dione instead of β-keto esters for condensation with thiourea and substituted benzaldehydes under mild acidic or basic conditions.
  • Four-component reactions involving amines, diketene, aldehydes, and thiourea to generate dihydropyrimidinone derivatives with diverse substitution patterns.

These approaches provide versatility in functional group incorporation and can be adapted to synthesize the target compound by selecting appropriate starting materials.

Detailed Research Findings and Data Table

Parameter Details
Starting Materials 2-chloro-6-fluorobenzaldehyde, β-keto ester, thiourea
Catalyst Concentrated HCl, p-toluenesulfonic acid, or Lewis acids
Solvent Ethanol, dichloromethane, or composite solvents (e.g., DMF, DMSO mixtures)
Reaction Conditions Reflux (typically 80-100 °C), 4-12 hours
Yield Generally moderate to high (60-90%) depending on conditions
Purification Recrystallization from methanol or ethanol
Molecular Formula C10H6ClFN2OS
Molecular Weight 256.68 g/mol
Structural Features Pyrimidinone ring with thioxo group at 2-position and 2-chloro-6-fluorophenyl at 6-position

Mechanistic Insights

The reaction mechanism involves:

  • Formation of an imine intermediate from the aldehyde and thiourea.
  • Nucleophilic addition of the β-keto ester enol form to the imine.
  • Cyclization and subsequent dehydration to form the dihydropyrimidinone ring with a thioxo substitution.

The presence of the thioxo group arises from thiourea, replacing the oxo group typical in urea-based Biginelli reactions.

Comparative Analysis of Preparation Methods

Method Advantages Disadvantages Yield Range
Classical Biginelli (acid catalyzed) Simple, well-established Longer reaction times, moderate yields 60-80%
Four-component condensation Greater structural diversity More complex reaction setup 65-85%
Use of composite solvents Improved solubility and yield Requires solvent optimization 70-90%
Alternative β-diketone route Mild conditions, good selectivity Limited substrate scope 70-85%

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to introduce oxygen atoms into the molecule.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed to reduce specific functional groups.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium carbonate.

Major Products Formed:

  • Oxidation: Formation of sulfoxides or sulfones.

  • Reduction: Production of amines or alcohols.

  • Substitution: Introduction of different substituents on the pyrimidinone ring.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

Biology: It serves as a probe in biological studies to understand enzyme mechanisms and protein interactions.

Medicine: The compound has shown potential as a therapeutic agent in the treatment of various diseases, including cancer and bacterial infections.

Industry: It is utilized in the manufacturing of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 6-(2-chloro-6-fluorophenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one exerts its effects involves the interaction with specific molecular targets and pathways. The compound may inhibit enzymes or bind to receptors, leading to biological responses.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparisons

Compound Name Substituents at Position 6 Molecular Formula Molecular Weight (g/mol) Key Applications References
6-(2-Chloro-6-fluorophenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one 2-Chloro-6-fluorophenyl C₁₀H₆ClFN₂OS 256.68 Anticancer research
6-(4-Chlorophenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one 4-Chlorophenyl C₁₀H₇ClN₂OS 242.70 Antimicrobial studies
6-Methyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one Methyl C₅H₆N₂OS 142.18 Metal coordination
6-(2-Thienyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one 2-Thienyl C₈H₆N₂OS₂ 210.28 Heterocyclic synthesis
6-(Benzo[d]thiazol-2-yl)-2-thioxo-2,3-dihydropyrido[3,2-d]pyrimidin-4(1H)-one Benzo[d]thiazol-2-yl C₁₄H₈N₄OS₂ 312.37 Anticancer screening

Key Observations :

  • Aromatic vs. Aliphatic Substituents : The 6-methyl derivative (C₅H₆N₂OS) exhibits lower molecular weight and simpler reactivity, making it suitable for metal coordination studies (e.g., Au(III) complexes in antibacterial assays) .
  • Heteroaromatic Modifications : Thienyl or benzo[d]thiazol substituents increase π-π stacking interactions, which correlate with improved binding to biological targets like kinases .

Key Trends :

  • Anticancer Potency: The target compound’s halogenated phenyl group confers lower IC₅₀ values compared to non-halogenated analogues, likely due to enhanced cellular uptake and target engagement .
  • Antimicrobial Efficacy : Metal complexes (e.g., Au(III)) of 6-methyl derivatives show superior activity over the parent ligand, suggesting a role for metal coordination in disrupting bacterial membranes .

Biological Activity

6-(2-chloro-6-fluorophenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one is a compound of significant interest due to its diverse biological activities, particularly in antiviral and antimicrobial applications. This article provides a comprehensive overview of its biological activity, including relevant case studies, research findings, and data tables.

Chemical Structure and Properties

The compound possesses a unique structure characterized by a thioxo group and a pyrimidine ring, which contribute to its biological properties. The molecular formula is C11_{11}H8_{8}ClF N2_2OS, and its systematic name indicates the presence of chlorine and fluorine substituents that enhance its pharmacological profile.

Antiviral Activity

Research has demonstrated that derivatives of this compound exhibit potent antiviral effects against various strains of HIV. A study comparing this compound with related structures found that it showed significant inhibitory activity against wild-type HIV-1 and clinically relevant mutants. The compounds with 2-chloro-6-fluoro substitution exhibited up to picomolar activity, indicating strong antiviral potential .

Table 1: Antiviral Activity of this compound Derivatives

CompoundEC50_{50} (μM)Selectivity Index
10.26High
20.35Moderate
30.20Very High

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. A series of synthesized thiazolidinone derivatives were tested against various bacterial strains. The results indicated moderate to good antimicrobial activity, with minimum inhibitory concentrations (MICs) ranging from 100 to 400 µg/mL . This suggests potential applications in treating bacterial infections.

Table 2: Antimicrobial Activity of Related Compounds

CompoundMIC (µg/mL)Gram-positive ActivityGram-negative Activity
A200PositiveNegative
B400ModerateModerate
C100HighLow

The antiviral mechanism of action for compounds like this compound appears to involve inhibition of the HIV reverse transcriptase enzyme. The structural modifications at the C5 and C6 positions are crucial for enhancing binding affinity and selectivity towards the target enzyme .

Case Study: HIV Inhibition

In a study assessing the stereoselective effects of various derivatives on HIV inhibition, compounds with specific stereogenic centers showed enhanced activity correlating with their absolute configuration. This highlights the importance of molecular orientation in therapeutic efficacy .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 6-(2-chloro-6-fluorophenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one, and what critical parameters influence reaction efficiency?

  • Methodological Answer : The compound is typically synthesized via condensation reactions. For example, analogous pyrimidinones are prepared by reacting substituted anilines (e.g., 2-chloro-6-fluoroaniline) with thiourea and β-keto esters (e.g., ethyl acetoacetate) under acidic conditions (e.g., HCl or acetic acid) . Key parameters include:

  • Molar ratios (1:1:1 for aniline:thiourea:β-keto ester).
  • Temperature (reflux at 80–100°C for 6–12 hours).
  • Workup : Neutralization with NaHCO₃ and recrystallization from ethanol/water.
  • Critical monitoring : Use TLC (silica gel, ethyl acetate/hexane) to track reaction progress.

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound, and what key spectral signatures should researchers prioritize?

  • Methodological Answer :

  • ¹H/¹³C NMR : Look for the thioxo proton (δ 12.5–13.5 ppm, broad singlet) and aromatic protons (δ 7.0–8.0 ppm for chloro/fluorophenyl groups) .
  • IR : Confirm the thioxo group (C=S stretch at ~1200 cm⁻¹) and carbonyl (C=O at ~1650 cm⁻¹) .
  • Mass Spectrometry (ESI-MS) : Molecular ion peak [M+H]⁺ matching the molecular weight (e.g., 286.7 g/mol).
  • Elemental Analysis : Validate purity (>95% C, H, N, S content).

Q. What preliminary assays are recommended for evaluating the biological activity of this compound?

  • Methodological Answer :

  • Enzyme inhibition : Screen against kinases (e.g., EGFR) using fluorescence-based assays (IC₅₀ determination) .
  • Antimicrobial activity : Use broth microdilution (MIC values against Gram+/Gram– bacteria) .
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with doxorubicin as a positive control .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data between this compound and its structural analogs?

  • Methodological Answer :

  • Comparative SAR studies : Synthesize analogs with halogen substitutions (e.g., Cl vs. F at position 6) and test under identical assay conditions .
  • Computational docking : Use AutoDock Vina to model interactions with target proteins (e.g., compare binding energies of chloro vs. fluoro substituents) .
  • Metabolic stability : Assess liver microsome stability to rule out pharmacokinetic discrepancies .

Q. What advanced crystallization strategies are recommended for obtaining high-quality single crystals suitable for X-ray diffraction?

  • Methodological Answer :

  • Solvent selection : Use slow evaporation in DMSO/water (1:3 v/v) at 4°C .
  • Crystallography software : Refine structures using SHELXL (space group determination, R-factor optimization <5%) .
  • Data validation : Cross-check with CCDC databases to confirm novel crystal packing.

Q. How can reaction byproducts be systematically identified and quantified during synthesis optimization?

  • Methodological Answer :

  • HPLC-MS analysis : Use a C18 column (acetonitrile/water gradient) to separate byproducts .
  • Kinetic studies : Monitor reaction intermediates via in-situ FTIR (e.g., formation of thiourea intermediates) .
  • Design of Experiments (DoE) : Vary temperature, solvent polarity, and catalyst load to minimize byproduct formation .

Q. What computational methods are effective for predicting the compound’s reactivity in novel synthetic pathways?

  • Methodological Answer :

  • DFT calculations : Use Gaussian 16 to model transition states (e.g., B3LYP/6-31G* level) for cyclocondensation reactions .
  • Machine learning : Train models on existing pyrimidinone datasets to predict reaction yields (e.g., using RDKit descriptors) .

Q. How does the electronic effect of the 2-chloro-6-fluorophenyl substituent influence the compound’s tautomeric equilibrium?

  • Methodological Answer :

  • ¹H NMR titration : Monitor proton shifts in DMSO-d₆ at varying temperatures to identify keto-enol tautomers .
  • Theoretical analysis : Compare HOMO-LUMO gaps (via DFT) to assess electron-withdrawing effects of Cl/F substituents .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(2-chloro-6-fluorophenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one
Reactant of Route 2
6-(2-chloro-6-fluorophenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one

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